molecular formula C8H8N2O4 B2369478 3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid CAS No. 2375272-99-2

3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid

Cat. No.: B2369478
CAS No.: 2375272-99-2
M. Wt: 196.162
InChI Key: HNJMPGQKNSAEQC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid is a pyrimidine derivative with potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with diethyl malonate, followed by cyclization and oxidation steps to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The cyclopropyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxypyrimidine-5-carboxylic acid: Another pyrimidine derivative with similar structural features but different functional groups.

    Uracil-5-carboxylic acid: Shares the pyrimidine core but lacks the cyclopropyl group.

Uniqueness

3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which enhances its chemical stability and potential biological activity compared to other pyrimidine derivatives.

Properties

IUPAC Name

3-cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-6-5(7(12)13)3-9-8(14)10(6)4-1-2-4/h3-4H,1-2H2,(H,9,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJMPGQKNSAEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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